molecular formula C17H16FN3O2 B2751856 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea CAS No. 894014-65-4

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea

Cat. No. B2751856
CAS RN: 894014-65-4
M. Wt: 313.332
InChI Key: NSALFKPMSBACKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as "Fluoromethylphenidate" (FMPH) and belongs to the family of phenidates, which are commonly used as central nervous system (CNS) stimulants. FMPH is a potent dopamine reuptake inhibitor and has been studied extensively for its potential as a therapeutic agent and as a tool in neuroscience research.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis and characterization of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea have implications in medicinal chemistry. Researchers investigate its potential as a lead compound for developing novel drugs. The compound’s structural features may interact with specific biological targets, making it a candidate for drug discovery .

Computational Modeling

Molecular docking studies predict the binding affinity of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-phenylurea with relevant protein targets. Computational tools help elucidate its interactions, aiding drug design efforts.

properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-12-6-8-15(9-7-12)21-11-14(10-16(21)22)20-17(23)19-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSALFKPMSBACKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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